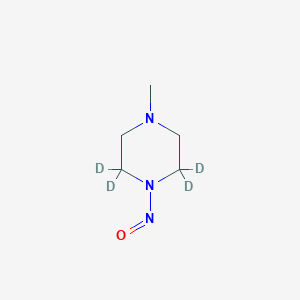
N-Methyl-N'-nitrosopiperazine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-nitrosopiperazine-d4 is a deuterium-labeled analog of N-Methyl-N’-nitrosopiperazine. This compound is primarily used in scientific research as a reagent in organic synthesis. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-nitrosopiperazine-d4 typically involves the deuteration of N-Methyl-N’-nitrosopiperazine. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of N-Methyl-N’-nitrosopiperazine-d4 involves large-scale deuteration processes. These methods are optimized for high yield and purity, often utilizing specialized equipment and techniques to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-nitrosopiperazine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Methyl-N’-nitrosopiperazine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various compounds, including those with antimicrobial and anthelmintic properties.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential neurotropic and cardiovascular effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-N’-nitrosopiperazine-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its behavior in biological systems. This compound can affect various cellular processes, including gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-nitrosopiperazine: The non-deuterated analog, used in similar applications but without the benefits of deuterium labeling.
1-Methyl-4-nitrosopiperazine-d4: Another deuterium-labeled analog with similar properties.
1-Nitroso-4-methylpiperazine-d4: A related compound with slight structural differences.
Uniqueness
N-Methyl-N’-nitrosopiperazine-d4 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. This makes it particularly valuable in research settings where precise data is crucial.
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-4-methyl-1-nitrosopiperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i4D2,5D2 |
InChI Key |
CEAIOKFZXJMDAS-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1N=O)([2H])[2H])C)[2H] |
Canonical SMILES |
CN1CCN(CC1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















